molecular formula C17H23NO5 B2436043 2-tert-Butyl 1-ethyl 6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate CAS No. 128073-49-4

2-tert-Butyl 1-ethyl 6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate

Cat. No.: B2436043
CAS No.: 128073-49-4
M. Wt: 321.373
InChI Key: HOPREPHTFMBXEI-UHFFFAOYSA-N
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Description

2-tert-Butyl 1-ethyl 6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.373. The purity is usually 95%.
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Biological Activity

2-tert-Butyl 1-ethyl 6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is a complex organic compound classified within the tetrahydroisoquinoline family. Its unique molecular structure includes a hydroxy group at the 6-position, two carboxylate ester functionalities, and a tert-butyl group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.

  • Molecular Formula: C17H23NO5
  • Molecular Weight: 321.37 g/mol
  • CAS Number: 128073-49-4

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities. The compound's interactions with neurotransmitter receptors and enzymes involved in metabolic pathways suggest potential applications in treating neurological disorders and metabolic diseases.

Potential Biological Activities

  • Neuroprotective Effects: Similar compounds have been shown to possess neuroprotective properties, indicating that this compound may also provide protective effects against neurodegeneration.
  • Antidepressant Activity: Structural analogs have demonstrated antidepressant effects, suggesting that this compound could influence mood-regulating pathways.
  • Anti-inflammatory Properties: The presence of specific functional groups in the structure may confer anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives often depends on their structural features. Below is a comparative table showcasing similar compounds and their respective activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylateHydroxy at position 6NeuroprotectiveLacks additional ethyl group
tert-Butyl benzyl(2-hydroxyethyl)carbamateCarbamate functionalityAntidepressantDifferent functional group
tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylateAmino group at position 5Potential anti-inflammatoryVaries in amino substitution
tert-Butyl 6-methoxyindoline-1-carboxylateMethoxy instead of hydroxyVaries by substitutionDifferent substituent impacts activity

Case Studies

Several studies have explored the biological activities of related compounds:

  • Neuroprotective Study:
    • A study on a related tetrahydroisoquinoline derivative showed significant neuroprotective effects in animal models of Parkinson's disease, suggesting that similar mechanisms could be at play for our compound.
  • Antidepressant Efficacy:
    • Research involving analogs demonstrated that modifications to the hydroxy and carboxylate groups enhanced antidepressant-like behaviors in mice, indicating potential for therapeutic development.
  • Anti-inflammatory Activity:
    • Investigations into structurally similar compounds revealed promising anti-inflammatory effects through inhibition of pro-inflammatory cytokines in vitro.

Properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-22-15(20)14-13-7-6-12(19)10-11(13)8-9-18(14)16(21)23-17(2,3)4/h6-7,10,14,19H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPREPHTFMBXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-49-4
Record name 2-tert-butyl 1-ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate
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